2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
“2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H14F3NO2. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and an oxan-3-yl methoxy group. The presence of these groups contributes to the unique properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectroscopic Analysis Pyridine derivatives, including those similar to "2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine," have been synthesized and analyzed using various spectroscopic techniques. For instance, Cetina et al. (2010) synthesized three pyridine derivatives and studied their structural features using IR and electronic spectroscopy, including UV–vis absorption and fluorescence spectroscopy (Cetina, Tranfić, Sviben, & Jukić, 2010). Such studies highlight the methods for synthesizing pyridine derivatives and analyzing their structural and optical properties, relevant to understanding the characteristics of "this compound."
Crystal Structures of Pyridine Derivatives Research on the crystal structures of pyridine derivatives, like the work by Rochon et al. (1997) on oxo pyridinemethanolate technetium(V) complexes, provides insights into the molecular arrangements and potential reactivity of pyridine-based compounds (Rochon, Melanson, & Kong, 1997). Understanding the crystal structures aids in comprehending the molecular geometry and reactivity of compounds similar to "this compound."
Reactivity and Applications
Reactivity with Transition Metal Ions
Studies on the reactivity of pyridine derivatives with transition metal ions, as seen in the work by de Bruin et al. (2000), who explored the molecular and electronic structures of bis(pyridine-2,6-diimine)metal complexes, can provide valuable insights into the coordination chemistry and potential catalytic applications of "this compound" (de Bruin, Bill, Bothe, Weyhermüller, & Wieghardt, 2000). Such studies demonstrate the versatility of pyridine derivatives in forming complexes with various metals, which could extend to catalysis, material science, and organic synthesis applications.
Future Directions
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-11(16-10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAWPPPHXHOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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